5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H24O3. This compound is characterized by the presence of a hydroxy group and two dimethyl groups, making it a unique ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction between 5-Hydroxy-4,4-dimethylpentanol and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-dimethylpentyl 2,2-dimethylpropanoate.
Reduction: Formation of 5-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4,4-dimethylpentyl acetate
- 5-Hydroxy-4,4-dimethylpentyl butanoate
- 5-Hydroxy-4,4-dimethylpentyl hexanoate
Uniqueness
5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
114273-70-0 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5-hydroxy-4,4-dimethylpentyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-11(2,3)10(14)15-8-6-7-12(4,5)9-13/h13H,6-9H2,1-5H3 |
InChI Key |
UILJQUIMPMSLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.